
Ethyl (2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbamate is an organic compound belonging to the class of oxathiins This compound is characterized by its unique structure, which includes a 1,4-oxathiin ring fused with a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbamate typically involves the reaction of 2-methyl-5,6-dihydro-1,4-oxathiin-3-ylamine with ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl (2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiin ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the oxathiin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Ethyl (2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl (2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Carboxin: Another oxathiin derivative with similar structural features.
Methylethyl 2-chloro-5-[(5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino benzoate: Known for its antiviral activity.
Uniqueness: Ethyl (2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbamate stands out due to its unique combination of the oxathiin ring and carbamate group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
88258-67-7 |
|---|---|
Molekularformel |
C8H13NO3S |
Molekulargewicht |
203.26 g/mol |
IUPAC-Name |
ethyl N-(6-methyl-2,3-dihydro-1,4-oxathiin-5-yl)carbamate |
InChI |
InChI=1S/C8H13NO3S/c1-3-11-8(10)9-7-6(2)12-4-5-13-7/h3-5H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
OKWBFNOYGFVBOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=C(OCCS1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14379770.png)
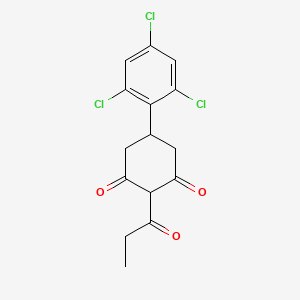
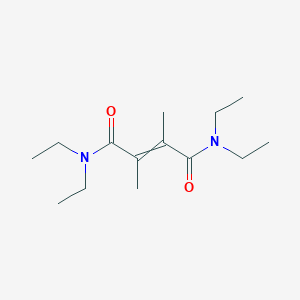


![2-Hexylidene-3-oxabicyclo[3.1.0]hexane](/img/structure/B14379790.png)
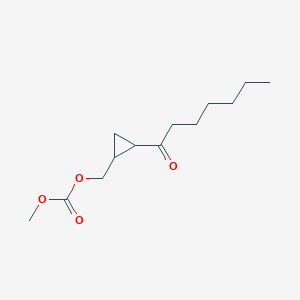
![{[9-(Cyclohexanesulfinyl)nonyl]oxy}benzene](/img/structure/B14379808.png)
![2-[(Prop-2-yn-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14379816.png)

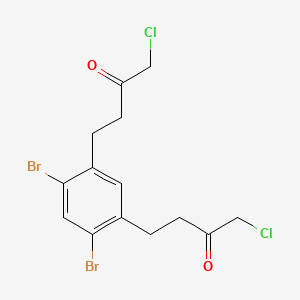
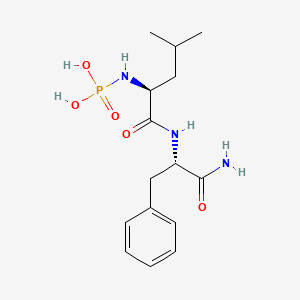
oxophosphanium](/img/structure/B14379860.png)

